Monuril

Übersicht

Beschreibung

Monuril, whose active ingredient is fosfomycin trometamol, is a broad-spectrum antibiotic primarily used to treat uncomplicated urinary tract infections. It is known for its effectiveness against a wide range of bacteria, including multidrug-resistant strains. This compound works by inhibiting an early stage of bacterial cell wall synthesis, making it a crucial tool in combating bacterial infections .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Fosfomycin trometamol is synthesized through a multi-step chemical process. The key steps involve the reaction of epichlorohydrin with phosphorous acid to form (1R,2S)-(1,2-epoxypropyl)phosphonic acid. This intermediate is then reacted with tromethamine to produce fosfomycin trometamol .

Industrial Production Methods: Industrial production of fosfomycin trometamol involves large-scale chemical synthesis under controlled conditions. The process ensures high purity and yield of the final product. The synthesis is typically carried out in stainless steel reactors, with precise control over temperature, pressure, and reaction time to optimize the production process .

Analyse Chemischer Reaktionen

Types of Reactions: Monuril undergoes various chemical reactions, including:

Oxidation: Fosfomycin can be oxidized under specific conditions, although this is not a common reaction in its therapeutic use.

Reduction: Reduction reactions are not typically associated with fosfomycin.

Substitution: Fosfomycin can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines.

Major Products Formed: The primary product of fosfomycin reactions is the formation of its active form, which inhibits bacterial cell wall synthesis. Other products depend on the specific reagents and conditions used in the reactions .

Wissenschaftliche Forschungsanwendungen

Monuril has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the mechanisms of bacterial cell wall synthesis inhibition.

Biology: Investigated for its effects on bacterial growth and resistance mechanisms.

Medicine: Widely used to treat urinary tract infections and studied for its potential in treating other bacterial infections.

Industry: Employed in the development of new antibiotics and antibacterial agents.

Wirkmechanismus

Monuril exerts its effects by irreversibly inhibiting an early stage of bacterial cell wall synthesis. It targets the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), which is essential for the production of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting this enzyme, fosfomycin prevents the formation of the cell wall, leading to bacterial cell death .

Vergleich Mit ähnlichen Verbindungen

Phosphomycin: Another name for fosfomycin, used interchangeably.

Phosphonomycin: A similar compound with a slightly different chemical structure.

Fosfomycin Tromethamine: The tromethamine salt form of fosfomycin, used in Monuril.

Uniqueness: this compound is unique due to its broad-spectrum activity and effectiveness against multidrug-resistant bacteria. Its ability to inhibit an early stage of cell wall synthesis sets it apart from other antibiotics that target later stages or different pathways. Additionally, its oral bioavailability and single-dose regimen make it a convenient and effective treatment option for urinary tract infections .

Biologische Aktivität

Monuril, the brand name for fosfomycin trometamol, is an antibiotic widely used for the treatment of uncomplicated urinary tract infections (UTIs). Its unique mechanism of action and broad-spectrum activity against various bacterial pathogens, including multidrug-resistant strains, make it a significant therapeutic agent. This article explores the biological activity of this compound, detailing its pharmacodynamics, clinical efficacy, and case studies that underline its importance in modern medicine.

Fosfomycin acts by inhibiting the enzyme UDP-N-acetylglucosamine-3-enolpyruvyl transferase (MurA), which is crucial for bacterial cell wall synthesis. This inhibition occurs at an early stage of peptidoglycan biosynthesis, leading to cell lysis and death of the bacteria. The compound enters bacterial cells through two transport systems: the hexose monophosphate transport system (GlpT) and the L-α-glycerophosphate transport system (UhpT) .

Antibacterial Spectrum

This compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. It is particularly effective against:

- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae, Enterobacter cloacae, and Pseudomonas aeruginosa.

- Gram-positive bacteria : Staphylococcus aureus (including MRSA) and Enterococcus faecalis.

The drug has shown effectiveness against multidrug-resistant strains, making it a valuable option in treating infections where traditional antibiotics fail .

Pharmacokinetics

Fosfomycin is administered orally as a single 3 g dose, achieving high urinary concentrations (up to 4000 µg/mL) within hours. It has a long half-life in urine, maintaining effective concentrations for over 48 hours post-administration . Importantly, no dosage adjustments are necessary for elderly patients or those with renal impairment .

Case Studies and Clinical Trials

- Uncomplicated Urinary Tract Infections : A study involving 143 patients treated with fosfomycin showed a clinical cure rate comparable to other antibiotics such as meropenem and ceftriaxone. The study indicated that fosfomycin was effective in treating multidrug-resistant infections .

- Chronic Bacterial Prostatitis : In a cohort of 44 patients with chronic bacterial prostatitis, fosfomycin demonstrated an 82% cure rate at the end of treatment (EOT) and maintained a microbiological eradication rate of 77% at six months follow-up .

- Biofilm Production Inhibition : Research highlighted fosfomycin's ability to inhibit biofilm formation by methicillin-resistant Staphylococcus aureus (MRSA), which is crucial for treating chronic infections where biofilms contribute to persistence .

Adverse Effects

Fosfomycin is generally well-tolerated with a favorable safety profile. The most common adverse effects reported include gastrointestinal disturbances such as diarrhea (approximately 18%) and transient elevations in liver enzymes . Importantly, fosfomycin has no significant drug interactions, making it suitable for use in various patient populations.

Summary Table of Key Findings

| Parameter | Details |

|---|---|

| Mechanism of Action | Inhibition of MurA enzyme in cell wall synthesis |

| Spectrum of Activity | Broad-spectrum; effective against MDR pathogens |

| Pharmacokinetics | High urinary concentration; long half-life |

| Clinical Cure Rate | Up to 82% in chronic prostatitis; comparable to other antibiotics in UTIs |

| Common Adverse Effects | Diarrhea, transient liver enzyme elevation |

Eigenschaften

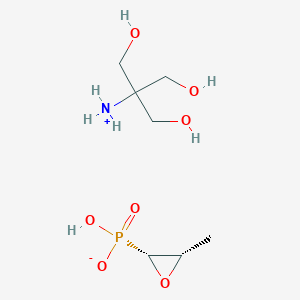

IUPAC Name |

[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]azanium;hydroxy-[(2R,3S)-3-methyloxiran-2-yl]phosphinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO3.C3H7O4P/c5-4(1-6,2-7)3-8;1-2-3(7-2)8(4,5)6/h6-8H,1-3,5H2;2-3H,1H3,(H2,4,5,6)/t;2-,3+/m.0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZJIMDIBFFHQDW-LMLSDSMGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)P(=O)(O)[O-].C(C(CO)(CO)[NH3+])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](O1)P(=O)(O)[O-].C(C(CO)(CO)[NH3+])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18NO7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.